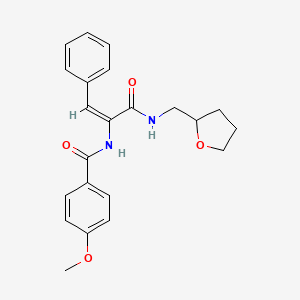![molecular formula C28H26ClN5O3 B11977512 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline CAS No. 303094-51-1](/img/structure/B11977512.png)
4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a chromene ring system
準備方法
The synthesis of 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline involves multiple steps, including cyclization, substitution, and coupling reactionsThe chloro and dimethoxyphenyl groups are then introduced via substitution reactions, and finally, the dimethylaniline moiety is attached through a coupling reaction .
Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions .
化学反応の分析
4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
科学的研究の応用
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has been studied for its antimicrobial and anti-inflammatory properties .
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Additionally, it has been shown to modulate various signaling pathways, including those involved in inflammation and immune response . This modulation can lead to reduced inflammation and enhanced immune function, contributing to its potential therapeutic effects.
類似化合物との比較
4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline can be compared with other similar compounds, such as triazoloquinoxalines and triazolothiadiazines . These compounds share a similar triazole core but differ in their fused ring systems and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets.
特性
CAS番号 |
303094-51-1 |
|---|---|
分子式 |
C28H26ClN5O3 |
分子量 |
516.0 g/mol |
IUPAC名 |
4-[4-chloro-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-11-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C28H26ClN5O3/c1-33(2)19-9-5-16(6-10-19)26-24-25(32-28-30-15-31-34(26)28)20-14-18(29)8-12-21(20)37-27(24)17-7-11-22(35-3)23(13-17)36-4/h5-15,26-27H,1-4H3,(H,30,31,32) |
InChIキー |
NRPQAMCDEXJYMR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isopropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977457.png)
![6-Amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11977462.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977480.png)

![3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11977489.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide](/img/structure/B11977491.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977493.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11977496.png)
![2-methoxy-4-((E)-{[(2-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11977498.png)

